Tyrostatin
Description
Properties
IUPAC Name |
2-[[3-(4-hydroxyphenyl)-2-(3-methylbutanoylamino)propanoyl]amino]-N-[1-(4-hydroxyphenyl)-3-oxopropan-2-yl]-4-methylpentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H39N3O6/c1-18(2)13-25(28(37)30-22(17-33)15-20-5-9-23(34)10-6-20)32-29(38)26(31-27(36)14-19(3)4)16-21-7-11-24(35)12-8-21/h5-12,17-19,22,25-26,34-35H,13-16H2,1-4H3,(H,30,37)(H,31,36)(H,32,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWNXEHQYIWGYHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C=O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H39N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20923641 | |
| Record name | 2-({1-Hydroxy-2-[(1-hydroxy-3-methylbutylidene)amino]-3-(4-hydroxyphenyl)propylidene}amino)-N-[1-(4-hydroxyphenyl)-3-oxopropan-2-yl]-4-methylpentanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20923641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
525.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121024-51-9 | |
| Record name | Tyrostatin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121024519 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-({1-Hydroxy-2-[(1-hydroxy-3-methylbutylidene)amino]-3-(4-hydroxyphenyl)propylidene}amino)-N-[1-(4-hydroxyphenyl)-3-oxopropan-2-yl]-4-methylpentanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20923641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Architecture and Structural Analysis
Primary Structure Elucidation (N-isovaleryl-tyrosyl-leucyl-tyrosinal)
The primary structure of tyrostatin has been elucidated as N-isovaleryl-tyrosyl-leucyl-tyrosinal tandfonline.comoup.comjst.go.jp. This indicates a linear arrangement of amino acid residues, specifically tyrosine and leucine (B10760876), with an N-terminal isovaleryl group and a C-terminal tyrosinal (B10759590) moiety. This compound was isolated from the culture filtrate of the actinomycete bacterium Kitasatosporia sp. No. 55 tandfonline.com. The isolation process involved extraction with ethyl acetate (B1210297) and purification through column chromatographies using Sephadex LH-20 and silica (B1680970) gel tandfonline.com. Crystallization from methanol (B129727) yielded the purified inhibitor tandfonline.com.
The structure of this compound is similar to that of tyropeptin A, which is N-isovaleryl-tyrosyl-valyl-tyrosinal, differing by the presence of leucine instead of valine . The presence of the carboxyl-terminal aldehyde group is noted as being required for its inhibitory activity oup.com.
Advanced Spectroscopic and Chromatographic Methods for Structural Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy, including both one-dimensional (1D) and two-dimensional (2D) techniques, is a powerful tool for determining the structure of organic molecules by providing information about the environment of atomic nuclei, particularly hydrogen and carbon researchgate.netnih.gov. 1D and 2D NMR spectra are commonly recorded for structural elucidation awi.degoogle.com. For small, non-labelled peptides, a set of spectra including COSY, TOCSY, and NOESY is typically recorded for resonance assignments uzh.ch. Analysis of spin systems in TOCSY experiments can help identify the types of amino acids present uzh.ch.
While specific detailed NMR data for this compound from the provided sources is limited to general mentions of its use tandfonline.comoup.comgoogle.com, NMR spectroscopy in general provides crucial data such as chemical shifts, coupling constants, and cross-peaks in 2D experiments (like COSY, HSQC, HMBC, and NOESY) that allow for the assignment of signals to specific atoms and the determination of connectivity and relative stereochemistry researchgate.netnih.gov. This detailed information is vital for confirming the proposed structure of N-isovaleryl-tyrosyl-leucyl-tyrosinal.
High-Resolution Mass Spectrometry (HR-Q-TOFMS, FAB-MS)
Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which is critical for confirming its elemental composition and structural fragments nih.gov. High-resolution mass spectrometry (HRMS), such as using Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS), offers high mass accuracy, allowing for the determination of the elemental composition of the molecule and its fragments nih.govnih.govshimadzu.combruker.com. Q-TOF-MS combines quadrupole and time-of-flight technologies, providing high sensitivity and specificity nih.govshimadzu.com. It can provide high mass resolution and accurate mass measurement shimadzu.com.
Fast Atom Bombardment Mass Spectrometry (FAB-MS) is another technique used in structural analysis, particularly for peptides and other relatively non-volatile or thermally labile compounds nih.govnih.gov. FAB-MS can provide molecular ion information and fragmentation data nih.gov. The combination of FAB with tandem mass spectrometry (MS/MS) allows for the sequential analysis of peptides nih.gov.
While explicit HR-Q-TOFMS or FAB-MS data for this compound from the provided sources is not detailed, these techniques are standard for confirming the molecular weight and obtaining fragmentation patterns that support the proposed structure of N-isovaleryl-tyrosyl-leucyl-tyrosinal tandfonline.comoup.com. Mass spectrometry is crucial for identifying unknown compounds and quantifying components torontech.com.
Chromatographic Purity and Composition Analysis (HPLC)
High-Performance Liquid Chromatography (HPLC) is a fundamental technique used to assess the purity of a compound and analyze its composition oup.comtorontech.commoravek.com. HPLC separates components in a liquid sample based on their interactions with a stationary phase torontech.commoravek.com. It is ideal for chemical purity testing because it can confirm the absence of contaminants moravek.com. HPLC can detect impurities by separating components based on their different elution times torontech.com. Comparing sample chromatograms with reference standards can help identify impurities torontech.com.
HPLC analysis was used in the purification process of this compound tandfonline.com. HPLC allows scientists to separate chemicals in a sample and is useful for determining chemical purity moravek.com. It can be combined with other techniques like mass spectrometry for identification and quantification moravek.com. Assessing peak purity in HPLC is important, and a photodiode array (PDA) detector is commonly used to evaluate peak purity by measuring UV absorbance across a peak sepscience.com. LC-MS provides a more definitive assessment by detecting coelution based on mass differences sepscience.com.
The use of HPLC ensures that the material characterized by spectroscopic methods is a single, pure compound or to determine the levels of any impurities present oup.com. This is essential for obtaining accurate spectroscopic data and for confidently assigning the structure to the isolated compound.
Compound Information
| Compound Name | PubChem CID |
| This compound | Not available in provided sources |
| Tyrosine | 145726 |
| Leucine | 6106 |
| Isovaleric acid | 8819 |
Interactive Data Table Example (Illustrative - based on general principles of analytical data presentation, specific this compound data not available in sources):
Biosynthetic Pathways and Genetic Regulation
Microbial Fermentation and Production Optimization
Microbial fermentation is a common method for producing secondary metabolites, including peptide aldehydes like Tyrostatin. Optimization of fermentation conditions is essential to enhance the yield and efficiency of the production process. While specific details on this compound fermentation optimization are not extensively detailed in the provided snippets, general principles of microbial fermentation optimization are applicable. These often involve adjusting parameters such as medium composition, pH, temperature, and incubation time to favor the growth of the producing organism and the expression of the biosynthetic gene cluster mdpi.comdergipark.org.tr. Research into optimizing microbial fermentation processes is key to industrializing the production of microbial products mdpi.com. Various experimental techniques, including single-factor, orthogonal, and response surface methodologies, are employed to achieve this optimization mdpi.com. For instance, studies on other microbial products have shown that optimizing fermentation medium and conditions can significantly increase the yield of desired compounds or biomass mdpi.com.
Putative Biosynthetic Origins within Actinomycetes
Actinomycetes, a diverse phylum of Gram-positive bacteria, are well-established as prolific producers of a wide array of bioactive secondary metabolites, including numerous antibiotics and enzyme inhibitors nih.govwikipedia.orgfbtjournal.com. The phylum Actinomycetota hosts diverse bacteria with high G+C content, many of which are significant in human health and industry nih.gov. Genera such as Streptomyces and Kitasatospora are particularly noted for their ability to produce such compounds nih.govfbtjournal.comgoogle.comgoogle.com. This compound has been associated with production by Kitasatospora sp. and Streptomyces sp., suggesting its origin within this bacterial group google.comgoogle.com. Actinomycetes have historically been a leading source for natural product discovery nih.gov.
Analogies to Nonribosomal Peptide Synthetase (NRPS)-like Pathways
Many peptide-based natural products are synthesized by large multienzyme complexes known as Nonribosomal Peptide Synthetases (NRPSs) nih.govnih.govrsc.org. These modular enzymes assemble peptides from amino acids and other carboxylic acids without the involvement of ribosomes or mRNA templates nih.govnih.gov. NRPS systems utilize a thiotemplate mechanism where substrates and intermediates are carried by peptidyl carrier protein (PCP) domains between catalytic domains nih.govnih.gov.
While this compound is described as a peptide aldehyde and specific details linking its biosynthesis directly to a canonical NRPS pathway are not explicitly provided in the immediate context of this compound itself within the snippets, the biosynthesis of other small peptide aldehydes with protease inhibitory activity in Streptomyces has been shown to involve NRPS-like proteins biorxiv.org. These NRPS-like systems can sometimes lack certain canonical domains, such as the condensation (C) domain, but still utilize adenylation (A) and PCP domains biorxiv.org. The A domain is responsible for activating and selecting the amino acid substrate, which is then loaded onto the PCP domain nih.govnih.gov. The presence of peptide aldehyde structures suggests potential involvement of enzymes that reduce a peptidyl intermediate.
Enzymatic Steps and Genetic Elements Implicated in Peptide Aldehyde Biosynthesis
The biosynthesis of peptide aldehydes typically involves the enzymatic assembly of amino acids followed by a reduction step to form the aldehyde functionality. In NRPS-catalyzed peptide synthesis, amino acids are activated by adenylation domains and attached to PCP domains nih.govnih.gov. Peptide bond formation is catalyzed by condensation domains nih.govnih.gov. The release of the final product from the NRPS can involve a thioesterase domain, which might catalyze hydrolysis or cyclization nih.govnih.gov.
For peptide aldehydes, a reductase domain is often implicated in the final step, reducing the activated carboxyl group of the C-terminal amino acid to an aldehyde biorxiv.org. Research on the biosynthesis of other peptide aldehydes in Streptomyces has identified NRPS-like proteins containing adenylation, PCP, and reductase (R) domains as being involved in their synthesis biorxiv.org. Genetic elements governing these biosynthetic pathways are typically organized into gene clusters, often found on chromosomes or mobile genetic elements like plasmids in Actinomycetes googleapis.com. These clusters encode the necessary synthetases, carrier proteins, modifying enzymes (like reductases), and regulatory elements required for the production of the secondary metabolite. Novel genes involved in biosynthetic pathways have been identified in the context of secondary metabolite production in microorganisms google.com.
Molecular Mechanisms of Enzyme Inhibition
General Principles of Carboxyl Proteinase Inhibition by Tyrostatin
This compound functions as a carboxyl proteinase inhibitor, affecting a range of enzymes within this class. While it demonstrates inhibitory activity against pepstatin-sensitive carboxyl proteinases, its effects are notably more potent against certain enzymes that are not inhibited by pepstatin. nih.govebi.ac.ukebi.ac.uknih.gov Beyond carboxyl proteinases, this compound has also been observed to strongly inhibit certain cysteine proteinases, such as papain. nih.govebi.ac.ukebi.ac.uknih.gov As a peptide-analogous inhibitor of the aldehyde class, this compound's interaction with proteinases involves mimicking aspects of a substrate molecule, thereby interfering with the catalytic process. nih.govwikidata.org
Covalent Adduct Formation with Serine-Carboxyl Peptidases
Despite their optimal activity at acidic pH, serine-carboxyl peptidases (sedolisins) are classified as serine proteinases due to their catalytic mechanism involving a serine residue and structural similarities to subtilisin. nih.govctdbase.orgfishersci.comuni.lu A crucial aspect of this compound's inhibitory mechanism against these enzymes is the formation of a covalent bond with the active site serine residue. fishersci.senih.govctdbase.orgnih.govwikipedia.org In the case of the serine-carboxyl proteinase from Pseudomonas sp. 101 (PSCP/sedolisin), this compound forms a covalent linkage with Ser287. nih.govwikipedia.org This interaction involves the aldehyde moiety of this compound reacting with the hydroxyl group of the serine residue to form a hemiacetal adduct. wikidata.orgfishersci.se Crystal structure analysis of PSCP complexed with inhibitors, including this compound, has provided direct evidence for this covalent attachment at Ser287. nih.govwikipedia.org
Role of the C-Terminal Aldehyde Moiety in Catalytic Inhibition
The presence of a C-terminal aldehyde group is a defining feature of this compound's structure (N-isovaleryl-tyrosyl-leucyl-tyrosinal) and is critical for its inhibitory activity. nih.govebi.ac.ukwikidata.orgebi.ac.ukebi.ac.uknih.gov Aldehyde inhibitors are known to interact with the catalytic residues of serine and cysteine proteinases, forming reversible covalent adducts such as hemiacetals (with serine hydroxyls) or thiohemiacetals (with cysteine thiols). wikidata.org These adducts are thought to mimic the transition state of the enzymatic reaction, leading to potent inhibition. wikidata.org While this compound exists predominantly in a hydrated form in aqueous solutions, it is the less abundant aldehyde form that is the active species responsible for the effective inhibition through covalent modification of the enzyme's active site. wikidata.org
Substrate Mimicry and Interactions within Enzyme Subsites (S1-S4)
As a peptide-analogous inhibitor, this compound functions by mimicking the substrate of the target proteinase and binding to the enzyme's active site, specifically occupying the substrate-binding subsites. nih.govwikidata.orgfishersci.senih.govwikipedia.org These subsites, often denoted as S1, S2, S3, and S4 (interacting with the P1, P2, P3, and P4 residues of the inhibitor, respectively), provide the structural basis for enzyme specificity. fishersci.senih.govwikipedia.org
Crystal structure studies of serine-carboxyl proteinases complexed with inhibitors like this compound have revealed how the inhibitor's side chains fit into these subsites. nih.govwikipedia.org While the binding mode for the P1 and P2 side chains of various inhibitors is often similar, notable differences can occur in the interactions at the P3 and P4 subsites. nih.govwikipedia.org The specific preferences of an enzyme for certain amino acid residues at particular positions within the substrate (or inhibitor) are dictated by the size, shape, and chemical properties of the corresponding subsites. nih.govwikipedia.org For instance, the S1 subsite of sedolisin forms hydrogen bonds with the phenolic hydroxyl group present in the tyrosinal (B10759590) moiety of this compound. uni.lu These detailed interactions within the enzyme subsites contribute significantly to the potency and specificity of this compound as a proteinase inhibitor.
Structure Activity Relationships and Synthetic Analogue Research
Importance of the C-Terminal Aldehyde for Inhibitory Activity
A central finding in the study of Tyrostatin and its inhibitory mechanism is the absolute requirement for a C-terminal aldehyde group. This functional group is crucial for the compound's ability to inhibit target enzymes like sedolisin wikipedia.orgwikidata.orgebi.ac.uksigmaaldrich.comnih.gov. The inhibitory activity stems from the formation of a reversible covalent hemiacetal bond between the aldehyde carbon of this compound and the hydroxyl group of a catalytic serine residue (specifically Ser287 in sedolisin) in the enzyme's active site wikipedia.orgwikidata.orgsigmaaldrich.comnih.gov. While peptide aldehydes can exist predominantly in their hydrated forms in aqueous solution, it is the aldehyde form that is the effective inhibitor ebi.ac.uk. This covalent interaction mimics the transition state of the enzymatic reaction, thus blocking substrate processing.
Investigating Structural Modifications: Pseudo-Tyrostatin and its Activity
Pseudo-tyrostatin represents a key synthetic analogue used to probe the structural requirements of this compound. Pseudo-tyrostatin has the chemical structure N-isovaleryl-tyrosyl-tyrosinal, differing from this compound by the absence of the leucine (B10760876) residue wikipedia.orgebi.ac.uk. Studies have shown that pseudo-tyrostatin retains inhibitory activity against sedolisin, confirming that the leucine residue is not strictly essential for inhibition, although its presence in this compound contributes to higher potency wikipedia.org. The inhibitory activity of pseudo-tyrostatin is also dependent on the presence of its C-terminal aldehyde group wikipedia.org. Comparative kinetic studies have provided quantitative data on the inhibitory strength of pseudo-tyrostatin. This compound exhibits a Ki value of 2.6 nM for sedolisin and 2.1 nM for sedolisin-B wikidata.orgebi.ac.uk, while pseudo-tyrostatin shows a Ki of 56 ± 7 nM against sedolisin wikidata.org. This indicates that while pseudo-tyrostatin is an effective inhibitor, this compound is significantly more potent against sedolisin.
Iodinated and Pseudoiodinated this compound Analogues in Structural Studies
Iodinated and pseudoiodinated analogues of this compound have been synthesized and utilized in structural studies, particularly through crystallography, to gain detailed insights into their binding interactions with target enzymes like the Pseudomonas serine-carboxyl proteinase (PSCP), which is sedolisin wikidata.orgsigmaaldrich.comnih.gov. These analogues, such as iodothis compound and pseudoiodothis compound, also inhibit the enzyme by forming a covalent hemiacetal bond with the active-site Ser287 via their aldehyde moiety wikidata.orgsigmaaldrich.comnih.gov. Structural analyses of PSCP complexed with these inhibitors have been performed at high resolution, revealing the precise mode of binding within the enzyme's active site, including how the inhibitor side chains occupy the S1-S4 subsites sigmaaldrich.comnih.gov. Kinetic parameters for these analogues have also been determined, with iodothis compound showing a Ki of 32 ± 5 nM and pseudoiodothis compound a Ki of 14 ± 1.5 nM against sedolisin wikidata.org. High-resolution crystallographic analysis of sedolisin complexed with pseudo-iodothis compound has even revealed the binding of two inhibitor molecules in the active site, representing products of the proteolytic reaction nih.gov. These studies with halogenated analogues provide valuable information on the enzyme's binding pockets and the interactions stabilizing the inhibitor-enzyme complex.
Advanced Methodologies in Tyrostatin Research
Chromatographic Purification Techniques (Sephadex LH-20, Silica (B1680970) Gel Column Chromatography)
Chromatographic methods are fundamental in the isolation and purification of natural products and complex organic molecules like Tyrostatin. Both Sephadex LH-20 and silica gel column chromatography have been utilized in the purification process of this compound.
Sephadex LH-20 is a beaded, cross-linked dextran (B179266) that has been hydroxypropylated, giving it both hydrophilic and lipophilic characteristics. researchgate.net This dual nature allows it to be used with a variety of solvents, including water and polar organic solvents, making it suitable for the molecular sizing and separation of natural products such as peptides, steroids, terpenoids, and lipids. researchgate.netcytivalifesciences.com It is effective for preparative purification and can separate closely related molecular species based on both size exclusion and partition mechanisms depending on the solvent system used. researchgate.net In the context of this compound, Sephadex LH-20 chromatography has been employed as a purification step after initial extraction. nii.ac.jpoup.com
Silica gel column chromatography is another widely used technique for the purification of chemical compounds. column-chromatography.com Silica gel acts as a stationary phase with high adsorption properties, allowing for the separation of substances based on their polarity and differential partitioning between the stationary phase and the mobile phase (solvent). column-chromatography.comkanto.co.jp This method is effective for isolating specific compounds from complex mixtures and removing impurities. column-chromatography.com For this compound, silica gel column chromatography has been used in conjunction with Sephadex LH-20 chromatography as part of its purification protocol. nii.ac.jpoup.comgoogle.com The inhibitor was extracted and subsequently purified using these chromatographic techniques. nii.ac.jpoup.com
Quantitative Enzymatic Assay Methodologies (e.g., Casein-Folin Method)
Quantitative enzymatic assays are essential for determining the activity of enzymes and the potency of inhibitors like this compound. The Casein-Folin method is a common spectrophotometric assay used to measure protease activity, which can be relevant if this compound acts as a protease inhibitor. researchgate.net
In the Casein-Folin method, casein is used as a substrate. researchgate.net When a protease enzyme digests casein, amino acids and peptide fragments, including tyrosine, are liberated. researchgate.net The amount of free tyrosine released is then quantified using the Folin-Ciocalteu phenol (B47542) reagent. researchgate.netnih.gov This reagent reacts with tyrosine (and other phenolic compounds) to produce a blue-colored chromophore that can be measured spectrophotometrically, typically at an absorbance of around 660 nm. nih.govauctoresonline.org The intensity of the blue color is directly proportional to the amount of tyrosine released, and thus, to the activity of the protease. nih.gov
A standard curve is generated using known quantities of tyrosine to correlate absorbance values with micromoles of tyrosine. nih.gov This allows for the determination of enzyme activity in "Units," defined as the amount of enzyme that liberates a specific amount of tyrosine (e.g., 1 µg or 1 µmol) per unit time under defined assay conditions. researchgate.netauctoresonline.org The method involves incubating the enzyme with a casein solution, terminating the reaction with an agent like trichloroacetic acid (TCA) to precipitate undigested protein, and then measuring the tyrosine in the supernatant using the Folin-Ciocalteu reagent. nih.govauctoresonline.org
While the search results confirm the use of the Casein-Folin method for protease assays generally, and mention this compound as a proteinase inhibitor, specific detailed research findings on this compound's activity quantified solely by the Casein-Folin method within these results are limited. However, the principle of this quantitative assay is applicable for evaluating the inhibitory effect of this compound on target proteases by measuring the reduction in liberated tyrosine compared to an uninhibited reaction.
Computational Chemistry Approaches for Inhibitor-Enzyme Interactions
Computational chemistry approaches have become indispensable tools in modern biochemical research, particularly for understanding the interactions between inhibitors and enzymes. These methods provide insights at the atomic level that complement experimental findings and can guide the design of more effective inhibitors. nih.gov
Molecular Docking Simulations to Predict Binding Modes
Molecular docking simulations are widely used to predict the preferred orientation (binding mode) of a ligand (such as this compound) within the binding site of a target enzyme. mdpi.comjscimedcentral.com This computational technique estimates the binding affinity between the ligand and the protein by calculating a docking score, which represents the predicted free energy of binding. mdpi.comjscimedcentral.com
Docking simulations explore various possible conformations of the ligand and orientations within the enzyme's active site, evaluating the interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic bonds) that contribute to the formation of a stable complex. mdpi.comjscimedcentral.com By predicting the binding mode, researchers can identify key amino acid residues in the enzyme that are crucial for interaction with the inhibitor. mdpi.com This information is vital for understanding the mechanism of inhibition and for rational inhibitor design. nih.gov
Molecular docking studies have been applied to investigate the binding of various inhibitors to enzymes, including tyrosinase. nih.govmdpi.comajol.info While specific detailed molecular docking data for this compound itself were not extensively available in the provided search results, the methodology is directly applicable to studying this compound's interaction with its target enzyme(s). The process typically involves preparing the enzyme structure (often obtained from databases like the Protein Data Bank) and the ligand structure, running the docking algorithm, and analyzing the resulting poses and interaction profiles. mdpi.comajol.info
Molecular Dynamics Simulations for Binding Stability
Molecular dynamics (MD) simulations are used to study the dynamic behavior of biological molecules and their complexes over time. frontiersin.orgmdpi.com Following molecular docking, MD simulations can be employed to assess the stability of the predicted inhibitor-enzyme complex in a more realistic environment, typically including solvent molecules. frontiersin.orgmdpi.commdpi.com
MD simulations simulate the movement of atoms and molecules based on physical laws, providing insights into the flexibility of the protein and the ligand, and the persistence of the interactions observed in docking studies. frontiersin.orgmdpi.commdpi.com Metrics such as Root Mean Square Deviation (RMSD) of the protein backbone or ligand can be monitored to evaluate the stability of the complex over the simulation time. frontiersin.orgmdpi.commdpi.com Lower RMSD values generally indicate a more stable binding conformation. frontiersin.orgmdpi.com MD simulations can also reveal changes in protein conformation upon ligand binding and provide a more accurate representation of the binding free energy. frontiersin.orgmdpi.commdpi.com
While the search results mention molecular dynamics simulations in the context of studying inhibitor binding stability to proteins like tyrosinase and other targets frontiersin.orgmdpi.commdpi.comuu.nl, and one result refers to molecular dynamics simulations analysis related to a "pseudo this compound" and a covalent inhibitor researchgate.net, detailed MD simulation data specifically for this compound interacting with its target were not found within the provided snippets. However, this technique is a standard follow-up to docking for validating and understanding the dynamic stability of inhibitor-enzyme interactions.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a correlation between the structural properties (descriptors) of a set of compounds and their biological activity. core.ac.ukresearchgate.netnih.gov The goal is to develop a mathematical model that can predict the activity of new, untested compounds based on their molecular structures. core.ac.uknih.gov
QSAR models are built using a dataset of compounds with known structures and measured biological activities (e.g., inhibitory potency). core.ac.uknih.gov Various molecular descriptors, representing physiochemical properties, electronic features, steric aspects, and topological characteristics, are calculated for each compound. researchgate.netnih.gov Statistical methods are then used to build a model that relates these descriptors to the observed activity. core.ac.uknih.gov
QSAR modeling can provide insights into the structural features that are important for the activity of inhibitors. core.ac.uknih.gov This information can be used to guide the design and synthesis of novel compounds with improved potency. core.ac.ukresearchgate.net QSAR studies have been conducted for various enzyme inhibitors, including tyrosinase inhibitors. core.ac.ukresearchgate.netnih.govresearchgate.net While the search results discuss QSAR modeling in the context of tyrosinase inhibitors and other compounds core.ac.ukresearchgate.netnih.govnih.govresearchgate.net, specific QSAR models developed for this compound or its derivatives were not detailed in the provided snippets. However, QSAR is a relevant approach for understanding and optimizing the activity of this compound based on its chemical structure.
Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations for Catalytic Insights
Quantum Mechanics/Molecular Mechanics (QM/MM) calculations are a hybrid computational approach that combines the accuracy of quantum mechanical methods with the efficiency of molecular mechanics. nsf.govnih.govrsc.org This method is particularly useful for studying chemical reactions and catalytic processes in large biological systems like enzymes. nsf.govnih.govrsc.orgresearchgate.net
In QM/MM calculations, the most chemically active region, such as the enzyme's active site where the reaction or inhibitor binding occurs, is treated with a more computationally expensive but accurate quantum mechanical method. nsf.govnih.govrsc.org The rest of the system, including the surrounding protein and solvent, is treated with a less computationally demanding molecular mechanics force field. nsf.govnih.govrsc.org The interactions between the QM and MM regions are also taken into account. researchgate.net
This approach allows researchers to study the electronic structure changes during a reaction, calculate activation energies, and gain detailed insights into the catalytic mechanism of an enzyme and how an inhibitor like this compound might interfere with this mechanism. nsf.govnih.govrsc.org QM/MM calculations can provide a more accurate description of bond breaking and formation events compared to classical molecular mechanics. nsf.govnih.gov Studies have applied QM/MM methods to investigate the mechanisms of various enzymes, including tyrosinase. mdpi.comresearchgate.net While the provided search results discuss the application of QM/MM in understanding enzyme catalysis and inhibitor design mdpi.comnsf.govnih.govrsc.orgresearchgate.netresearchgate.net, specific QM/MM studies focused on this compound were not found within the snippets. However, this advanced technique could be applied to gain deeper insights into how this compound interacts with the electronic structure of the enzyme's active site and affects the catalytic process.
X-ray Crystallography of Inhibitor-Enzyme Complexes
X-ray crystallography has been a crucial technique in elucidating the precise interactions between this compound and its target enzymes, providing atomic-level details of their complexes. These studies are fundamental to understanding the mechanism of inhibition and the structural basis for enzyme specificity.
Detailed research findings from X-ray crystallography have primarily focused on the interaction of this compound with Pseudomonas serine-carboxyl proteinase (PSCP), an enzyme now classified as sedolisin and belonging to the MEROPS S53 family ebi.ac.ukresearchgate.net. Crystal structures of sedolisin complexed with this compound and related inhibitors have been solved at high resolutions, ranging from 1.0 to 1.4 Å nih.gov. These high-resolution structures reveal that this compound, a peptide aldehyde, forms a covalent hemiacetal bond with the catalytic serine residue, Ser287, in the active site of sedolisin researchgate.net. This covalent interaction is a key aspect of this compound's inhibitory mechanism researchgate.net.
The crystal structures demonstrate that the side chains of this compound occupy the subsites (S1-S4) within the enzyme's active site researchgate.net. While the binding mode for the P1 and P2 side chains of this compound and related inhibitors is observed to be nearly identical, significant differences emerge in the binding of the P3 and P4 moieties researchgate.net.
Specific interactions observed in the crystal structures highlight the molecular recognition between this compound and sedolisin. The P3 tyrosine residue of this compound interacts with Arg179 of the enzyme researchgate.net. The bulkier nature of the P3 tyrosine in this compound, compared to isoleucine in related inhibitors like AcIPF, necessitates a reorientation of Arg179 researchgate.net. Furthermore, the hydroxyl group of the P3 tyrosine in inhibitors containing this residue forms hydrogen bonds with Glu175 and Ser190 of sedolisin researchgate.net. The P2 side chain of the inhibitors, including the leucine (B10760876) in this compound, is situated in an area bounded by residues such as Ile35, Asp74, Gln76, Trp81, and Glu80 researchgate.netresearchgate.net. In related inhibitors with a tyrosine or iodophenylalanine at P2, the hydroxyl or iodine atom interacts with the carboxylate of Asp74 researchgate.netresearchgate.net. The main chain of the inhibitors accepts a hydrogen bond from the main chain amide of Gly135 of PSCP through the P3 carbonyl oxygen researchgate.net. An additional hydrogen bond is formed between the S3 nitrogen and the oxygen of Gly135 in complexes with this compound and AcIPF researchgate.net.
These detailed structural analyses confirm that the aldehyde moiety of this compound is crucial for forming the covalent link with Ser287, while the peptide sequence dictates the interactions within the subsites, contributing to the inhibitor's potency and specificity towards sedolisin researchgate.net. The catalytic triad (B1167595) of sedolisin, composed of Ser287, Glu80, and Asp84, is positioned to facilitate the enzymatic reaction, and this compound's binding directly targets this crucial region nih.gov.
The availability of high-resolution crystal structures of sedolisin in complex with this compound and its analogues has been instrumental in understanding the molecular basis of inhibition for this family of serine-carboxyl peptidases researchgate.netnih.govresearchgate.net.
Here is a summary of key binding interactions observed in this compound-sedolisin complexes based on crystallographic data:
| This compound Moiety | Interacting Sedolisin Residues/Region | Type of Interaction | Details |
| Aldehyde group | Ser287 | Covalent bond (hemiacetal) | Forms a direct, stable linkage with the catalytic serine researchgate.net. |
| P1 side chain | S1 subsite | Non-covalent interactions | Occupies the S1 subsite researchgate.net. |
| P2 side chain (Leucine) | S2 subsite | Non-covalent interactions | Occupies the S2 subsite, interacting with residues like Ile35, Asp74, Gln76, Trp81, Glu80 researchgate.netresearchgate.net. |
| P3 side chain (Tyrosine) | S3 subsite | Non-covalent interactions, Hydrogen bonds | Interacts with Arg179; Hydroxyl forms H-bonds with Glu175 and Ser190 researchgate.netresearchgate.net. |
| P3 Carbonyl Oxygen | Gly135 (main chain amide) | Hydrogen bond | Accepts a hydrogen bond researchgate.net. |
| S3 Nitrogen | Gly135 (oxygen) | Hydrogen bond | Forms a hydrogen bond researchgate.net. |
Tyrostatin As a Biochemical Research Probe
Utility in Probing Proteinase Active Site Architecture
Tyrostatin serves as a tool for investigating the structural characteristics of proteinase active sites. As a substrate-analogous inhibitor, its interaction with the enzyme's active site can provide insights into the binding pockets and catalytic residues involved in the proteolytic mechanism. tandfonline.com Studies have demonstrated that this compound can prevent the inactivation of proteinases by chemical modification agents, suggesting it binds to or near the active site, thereby protecting key residues. For instance, this compound was shown to prevent the inactivation of a Pseudomonas sp. 101 carboxyl proteinase by N, N'-dicyclohexylcarbodiimide (DCCD), a reagent that modifies carboxyl residues. jst.go.jp This protective effect allowed researchers to identify specific aspartate and glutamate (B1630785) residues (Asp140 and Glu222 in the Pseudomonas enzyme) as potentially involved in catalysis or substrate binding by observing which residues were labeled by [14C]DCCD after this compound was removed. jst.go.jp The binding of this compound to the active site of proteinases like the Pseudomonas serine-carboxyl proteinase (sedolisin) has been studied, providing structural context for its inhibitory mechanism. ebi.ac.uk
Application in Investigating Biological Functions of Specific Proteinases
The selective inhibitory action of this compound allows researchers to probe the biological functions of specific proteinases. By inhibiting a particular proteinase, the downstream effects on cellular processes or biological pathways can be observed, helping to elucidate the role of that enzyme in a biological system. tandfonline.com For example, proteinase inhibitors like this compound are valuable for investigating the biological functions of proteinases, particularly those that are insensitive to other common inhibitors like pepstatin. tandfonline.com While the provided text does not detail specific biological functions elucidated solely through the use of this compound, it highlights the general principle that such inhibitors serve as specific probes for this purpose. tandfonline.com Proteinases play crucial roles in numerous biological processes, and inhibitors are essential tools for understanding these roles. longdom.orgnih.govnih.gov
Role in In Vitro Enzymatic Experimentation to Prevent Proteolysis
In in vitro enzymatic experiments, uncontrolled proteolysis can degrade target proteins or experimental components, compromising the results. This compound can be employed to prevent such unwanted proteolytic degradation. researchgate.net By inhibiting specific proteinases that might be present in experimental preparations, this compound helps maintain the integrity of proteins and ensures the reliability of enzymatic assays and other in vitro studies. googleapis.com This is particularly important when working with samples that may contain endogenous proteinases or when studying enzymes that are susceptible to proteolytic cleavage. The use of proteinase inhibitors is a standard practice in biochemistry to preserve protein samples and ensure accurate experimental outcomes. longdom.orgsigmaaldrich.commdpi.com
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 5328768 |
| Pepstatin | 439284 |
| N, N'-Dicyclohexylcarbodiimide (DCCD) | 7905 |
| Diazoacetyl-DL-norleucine methylester | 160161 |
| 1,2-epoxy-3-(p-nitrophenoxy)propane (EPNP) | 405 |
| Chymostatin (B1668925) | 5357931 |
Data Tables
Based on the provided text, a detailed data table showing inhibitory activities of this compound against various proteinases can be constructed from the information presented in search result tandfonline.com.
| Proteinase Type | Sensitivity to Pepstatin | This compound Inhibitory Activity | Notes |
| Pepstatin-insensitive carboxyl proteinases (e.g., Pseudomonas sp. No. 101, Xanthomonas sp. No.) | Insensitive | Strongly inhibited | Included enzymes from Scytalidium lignicolum (A-1, A-2, B, C) tandfonline.com |
| Pepstatin-sensitive carboxyl proteinases (e.g., porcine pepsin, microbial carboxyl proteinases) | Sensitive | Inhibitory activity (not as potent) | Tested against porcine pepsin and microbial carboxyl proteinases tandfonline.com |
| Cysteine proteinases (e.g., papain) | Not specified | Strongly inhibited | Papain is mentioned as an example tandfonline.com |
| Metallo-proteinases | Not specified | Limited or no inhibition | Inhibitory activities were estimated tandfonline.com |
Broader Academic and Biotechnological Implications of Proteinase Inhibition
Q & A
Basic: How can researchers identify knowledge gaps in Tyrostatin research to formulate impactful questions?
Methodological Answer:
- Conduct systematic literature reviews using databases like PubMed and Scopus, filtering for This compound and related synonyms (e.g., chemical identifiers like CAS numbers).
- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate potential gaps .
- Example: If existing studies focus on this compound’s antioxidant properties but lack mechanistic insights into its apoptosis modulation, this gap justifies experimental validation of downstream signaling pathways .
Basic: What experimental design principles optimize this compound’s in vitro efficacy studies?
Methodological Answer:
- Use controlled variables : standardized cell lines (e.g., HEK-293 for cytotoxicity), solvent controls (DMSO concentration ≤0.1%), and dose-response curves (IC50 calculations).
- Validate assays with positive/negative controls (e.g., staurosporine for apoptosis induction).
- Ensure reproducibility by adhering to MIAME guidelines for microarray data or ARRIVE guidelines for preclinical studies .
Advanced: How should conflicting data on this compound’s dual pro/anti-apoptotic effects be analyzed?
Methodological Answer:
- Apply contradiction analysis frameworks to isolate variables:
- Temporal context : Apoptotic outcomes may depend on exposure duration (e.g., acute vs. chronic dosing) .
- Cell-type specificity : this compound’s effects in cancer vs. normal cells require transcriptomic profiling (RNA-seq) to identify differential gene expression .
- Dose dependency : Use nonlinear regression models to assess threshold effects (e.g., hormesis at low doses) .
- Publish negative results to mitigate publication bias .
Advanced: What methodologies resolve this compound’s structure-activity relationship (SAR) ambiguities?
Methodological Answer:
- Combine computational chemistry (molecular docking with target proteins like Bcl-2) and synthetic chemistry (analog synthesis with modified functional groups).
- Validate predictions via surface plasmon resonance (SPR) for binding affinity measurements .
- Address contradictions by cross-referencing crystallographic data (PDB) with in silico models .
Basic: How to design a robust in vivo study for this compound’s pharmacokinetics?
Methodological Answer:
- Select species with metabolic homology to humans (e.g., Sprague-Dawley rats for hepatic clearance studies).
- Use LC-MS/MS for plasma concentration quantification, ensuring calibration curves cover expected ranges (1–1000 ng/mL).
- Account for inter-individual variability via stratified randomization and power analysis (≥80% statistical power) .
Advanced: What statistical approaches reconcile this compound’s heterogeneous clinical trial outcomes?
Methodological Answer:
- Apply meta-analysis with random-effects models to aggregate data across trials, adjusting for covariates (e.g., patient demographics, comorbidities).
- Use Bayesian hierarchical models to handle small sample sizes and missing data .
- Pre-register analysis plans on platforms like Open Science Framework to reduce bias .
Basic: How to ensure methodological rigor in this compound’s oxidative stress assays?
Methodological Answer:
- Quantify ROS levels via DCFH-DA fluorescence with normalization to protein content.
- Include N-acetylcysteine as an antioxidant control.
- Validate findings with orthogonal methods (e.g., mitochondrial membrane potential assays using JC-1 dye) .
Advanced: What strategies validate this compound’s off-target effects in multi-omics studies?
Methodological Answer:
- Integrate proteomics (TMT labeling) and metabolomics (untargeted LC-MS) to identify off-target pathways.
- Cross-validate hits using CRISPR-Cas9 knockouts or siRNA silencing .
- Apply Benjamini-Hochberg correction to adjust for false discovery rates in high-throughput data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
